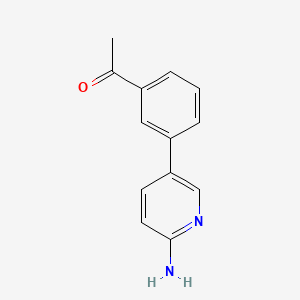
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Aminopyridin-3-yl)thiophene-2-carbaldehyde, or 4-APTCA, is a versatile organic molecule that has recently been studied for its potential applications in scientific research. 4-APTCA is an aldehyde-containing compound that is composed of a pyridine ring, a thiophene ring, and an aldehyde group. Its unique structure makes it a promising candidate for use in a variety of research applications, including organic synthesis, drug discovery, and biochemistry.
科学研究应用
4-APTCA has been studied for its potential applications in scientific research. It has been used in organic synthesis to produce a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in drug discovery, as it can be used to synthesize compounds that can be used to identify and characterize new drugs. Additionally, 4-APTCA has been studied for its potential use in biochemistry, as it can be used to study the structure and function of proteins, enzymes, and other biological molecules.
作用机制
The mechanism of action of 4-APTCA is not yet fully understood. However, it is believed that the aldehyde group of 4-APTCA is able to form covalent bonds with proteins, enzymes, and other biological molecules, which can then be used to study their structure and function. Additionally, the pyridine ring of 4-APTCA can act as a hydrogen-bond acceptor, which can be used to study the interactions between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-APTCA have not yet been extensively studied. However, it is believed that 4-APTCA can interact with proteins and enzymes, which can lead to changes in their structure and function. Additionally, 4-APTCA has been shown to interact with DNA, which can lead to changes in gene expression and other cellular processes.
实验室实验的优点和局限性
The main advantage of using 4-APTCA in laboratory experiments is its versatility. It can be used to synthesize a variety of compounds, which can be used to study the structure and function of proteins, enzymes, and other biological molecules. Additionally, 4-APTCA can be used to study the interactions between molecules, as well as the effects of drugs on cells. The main limitation of using 4-APTCA in laboratory experiments is that its effects on cells and organisms have not yet been extensively studied, so its safety and efficacy are not yet fully understood.
未来方向
The potential future directions for 4-APTCA research are numerous. Further research is needed to better understand its effects on cells and organisms, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research is needed to study the interactions between 4-APTCA and proteins, enzymes, and other biological molecules, as well as the effects of 4-APTCA on gene expression and other cellular processes. Finally, further research is needed to explore the potential applications of 4-APTCA in biotechnology, such as the production of drugs and other compounds.
合成方法
4-APTCA can be synthesized using a variety of methods, including the nucleophilic aromatic substitution reaction and the Friedel-Crafts alkylation reaction. In the nucleophilic aromatic substitution reaction, a nucleophile is used to replace a leaving group in an aromatic ring, resulting in the formation of a new aromatic ring. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic ring, resulting in the formation of an alkylated aromatic ring. The synthesis of 4-APTCA typically involves the use of an alkyl halide, an aldehyde, and a thiophene ring. The alkyl halide is first reacted with the aldehyde to form an alkylated aldehyde, which is then reacted with the thiophene ring to form 4-APTCA.
属性
IUPAC Name |
4-(6-aminopyridin-3-yl)thiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c11-10-2-1-7(4-12-10)8-3-9(5-13)14-6-8/h1-6H,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKLBPDOGYRUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CSC(=C2)C=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)








